1-(4-Bromophenyl)-2-phenylethane-1,2-dione

Catalog No.
S1893142
CAS No.
39229-12-4
M.F
C14H9BrO2
M. Wt
289.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromophenyl)-2-phenylethane-1,2-dione

CAS Number

39229-12-4

Product Name

1-(4-Bromophenyl)-2-phenylethane-1,2-dione

IUPAC Name

1-(4-bromophenyl)-2-phenylethane-1,2-dione

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

InChI

InChI=1S/C14H9BrO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H

InChI Key

REKFALFAMJBFCR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Br

1-(4-Bromophenyl)-2-phenylethane-1,2-dione is an organic compound characterized by its structure, which includes a bromine atom attached to a phenyl group and a diketone functional group. The molecular formula is C14H9BrO2, and it features two phenyl rings flanking a central carbon chain that contains two ketone groups. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.

Typical of diketones, including:

  • Condensation Reactions: It can participate in reactions with nucleophiles due to the electrophilic nature of the carbonyl groups.
  • Reduction Reactions: The diketone can be reduced to corresponding alcohols or other derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: Under oxidative conditions, it may yield various oxidized products, including carboxylic acids.

Specific reaction pathways have been explored, such as the formation of intermediates like 1-(1-methyl-1H-indol-3-yl)-2-phenylethane-1,2-dione through radical mechanisms involving reagents like potassium iodide and tert-butyl hydroperoxide .

Research indicates that 1-(4-Bromophenyl)-2-phenylethane-1,2-dione exhibits various biological activities. It has been studied for its potential as an anti-cancer agent and has shown inhibitory effects on certain enzymes linked to cancer progression. Additionally, its derivatives have been evaluated for antimicrobial properties, indicating a broad spectrum of biological relevance .

The synthesis of 1-(4-Bromophenyl)-2-phenylethane-1,2-dione typically involves the following methods:

  • Benzoin Condensation: This method utilizes benzaldehyde derivatives in the presence of a base to form the diketone through condensation reactions.
  • Oxidative Methods: The compound can be synthesized through oxidation processes involving phenolic compounds or other suitable precursors under controlled conditions .

A common synthetic route involves the use of potassium iodide and tert-butyl hydroperoxide in a solvent like dimethyl sulfoxide, leading to high yields of the desired product .

1-(4-Bromophenyl)-2-phenylethane-1,2-dione has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are being explored for their potential therapeutic effects in treating various diseases, particularly cancer and infections.

The compound's unique structure also makes it a candidate for materials science applications, including the development of new polymers or coatings .

Interaction studies have revealed that 1-(4-Bromophenyl)-2-phenylethane-1,2-dione interacts with various biological targets. These studies often focus on its enzyme inhibition capabilities and binding affinities with specific receptors. The compound's ability to modulate biological pathways makes it significant in drug discovery and development contexts .

Several compounds share structural similarities with 1-(4-Bromophenyl)-2-phenylethane-1,2-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(3-Bromophenyl)-2-phenylethane-1,2-dioneContains a bromine atom at the meta positionDifferent reactivity due to bromine's position
1-(2-Chlorophenyl)-2-phenylethane-1,2-dioneChlorine substitution instead of brominePotentially different biological activity profile
1-(4-Methylphenyl)-2-phenylethane-1,2-dioneMethyl group substitutionVariation in electronic properties affecting reactivity

These compounds highlight the uniqueness of 1-(4-Bromophenyl)-2-phenylethane-1,2-dione through its specific bromine substitution pattern and resultant chemical properties. Each variation provides insights into how substituents influence reactivity and biological activity.

XLogP3

4.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(4-Bromophenyl)-2-phenylethane-1,2-dione

Dates

Modify: 2023-08-16

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